3-Methyl-1-nitro-1H-pyrazole

Descripción general

Descripción

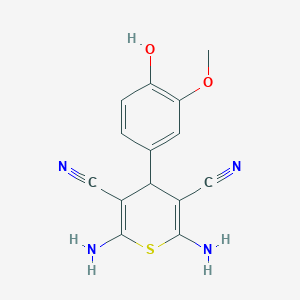

3-Methyl-1-nitro-1H-pyrazole is a chemical compound with the molecular formula C4H5N3O2 . It is a derivative of pyrazole, a five-membered aromatic ring structure with two adjacent nitrogen atoms .

Synthesis Analysis

Pyrazole derivatives, including 3-Methyl-1-nitro-1H-pyrazole, have been synthesized using various methods. One common method involves the reaction of α,β-ethylenic ketones with hydrazine derivatives to form pyrazolines, which can then be converted to pyrazoles . Another approach involves a one-pot three-component synthesis involving isatin, ethyl-cyanoacetate, and 3-methyl-1-phenyl-2-pyrazolin-5-one .

Molecular Structure Analysis

The molecular structure of 3-Methyl-1-nitro-1H-pyrazole consists of a five-membered ring with two nitrogen atoms adjacent to three carbon atoms . The InChI representation of the molecule is InChI=1S/C4H5N3O2/c1-4-2-3-6 (5-4)7 (8)9/h2-3H,1H3 .

Chemical Reactions Analysis

The chemical reactivity of 3-Methyl-1-nitro-1H-pyrazole and its derivatives has been studied in various contexts. For instance, 3-Methyl-1-nitro-1H-pyrazole can react with different aryl isocyanates or arylisothiocyanates or aryl sulfonyl chlorides .

Physical And Chemical Properties Analysis

3-Methyl-1-nitro-1H-pyrazole has a molecular weight of 127.10 g/mol . It has a topological polar surface area of 63.6 Ų and a complexity of 122 . The compound has no rotatable bonds and three hydrogen bond acceptors .

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

3,4,5-Trinitro-1H-pyrazole, a derivative of 3-Methyl-1-nitro-1H-pyrazole, demonstrates significant reactivity, reacting with various substances such as ammonia, aliphatic amines, NH-azoles, phenols, thiols, and trifluoroethanol under mild conditions. This indicates its potential for creating diverse chemical compounds (Dalinger et al., 2013).

Heterocyclic Compound Applications

Pyrazole derivatives, including 3-Methyl-1-nitro-1H-pyrazole, are important nitrogen heterocyclic compounds with extensive applications in various fields. They are used in the synthesis of low melting point compounds like 3,4-dinitro pyrazole (DNP) and 1-methyl-3,4,5-trinitropyrazole (MTNP), which have energy higher than TNT and lower sensitivity (Old Jun-lin, 2014).

Detonation Properties Study

Theoretical studies on 3,4,5-trinitro-1H-pyrazole (a related compound to 3-Methyl-1-nitro-1H-pyrazole) suggest its potential as a high-energy density material, with properties comparable to RDX and HMX. These findings are based on quantum chemical treatments examining its geometric and electronic structures, band gap, and detonation properties (Ravi et al., 2010).

Energetic Pyrazole Synthesis

A novel approach for synthesizing nitropyrazole bearing both furazan and trinitromethyl moieties has been established. This pyrazole derivative shows promising explosive properties, further expanding the application of 3-Methyl-1-nitro-1H-pyrazole in energetic materials (Dalinger et al., 2016).

Annular Tautomerism

Disubstituted 1H-pyrazoles, including those with methyl, amino, and nitro groups, exhibit annular tautomerism. This behavior influences the choice of tautomers and is impacted by internal hydrogen bonds, environmental factors, and substituents, shedding light on the chemical flexibility of pyrazole derivatives (Kusakiewicz-Dawid et al., 2019).

Safety and Hazards

While specific safety and hazard information for 3-Methyl-1-nitro-1H-pyrazole is not available, general precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye . It’s also recommended to use personal protective equipment and ensure adequate ventilation .

Direcciones Futuras

Pyrazole derivatives, including 3-Methyl-1-nitro-1H-pyrazole, have attracted significant attention due to their diverse structural significance and biological activities . Future research directions include further exploration of the synthesis methods, structure-reactivity relationships, and biological activities of these compounds .

Mecanismo De Acción

Target of Action

Pyrazole derivatives, in general, have been found to exhibit a wide range of biological properties . They are known to interact with various targets, influencing their function and leading to changes in cellular processes .

Mode of Action

Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the way 3-Methyl-1-nitro-1H-pyrazole interacts with its targets, leading to changes in their function .

Biochemical Pathways

Pyrazole derivatives are known to influence a variety of biochemical pathways due to their broad range of pharmacological properties .

Result of Action

Pyrazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .

Action Environment

It is known that factors such as temperature, ph, and the presence of other substances can influence the action of chemical compounds .

Propiedades

IUPAC Name |

3-methyl-1-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c1-4-2-3-6(5-4)7(8)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMLZIVIPHUHRKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20342398 | |

| Record name | 3-Methyl-1-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-1-nitro-1H-pyrazole | |

CAS RN |

31163-84-5 | |

| Record name | 3-Methyl-1-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-methoxyphenyl)methyl]adamantan-1-amine](/img/structure/B187429.png)

![(4-Fluorobenzyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B187431.png)

![N-[(4-methoxynaphthalen-1-yl)methyl]cycloheptanamine](/img/structure/B187434.png)

![1-[5-(Benzyloxy)-2-methyl-1-benzofuran-3-yl]ethanone](/img/structure/B187446.png)